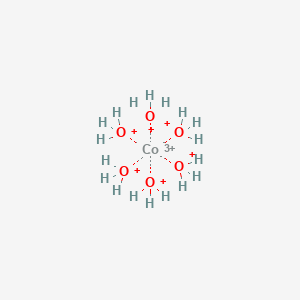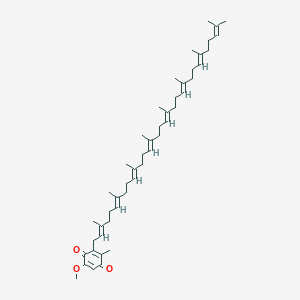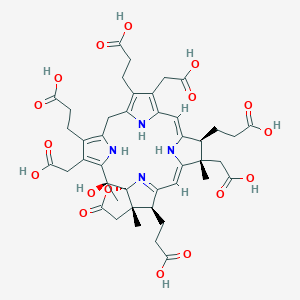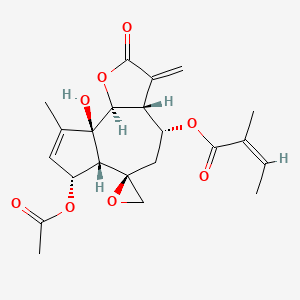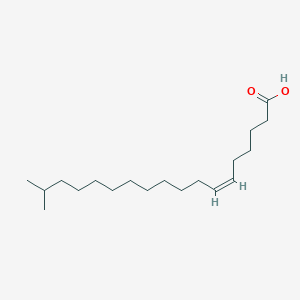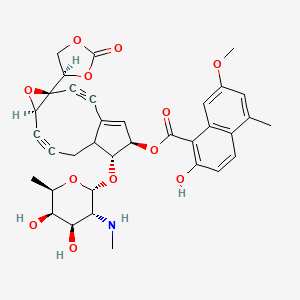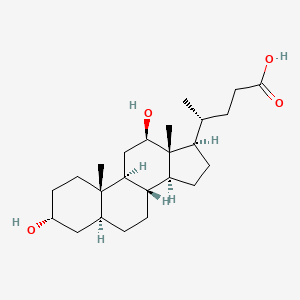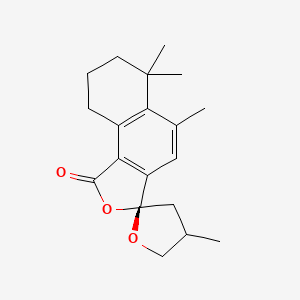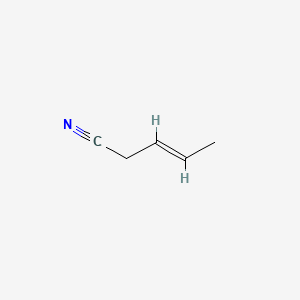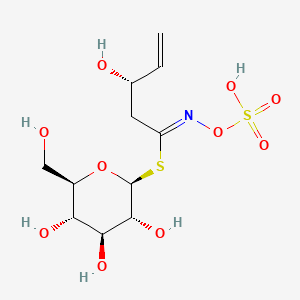
epi-Progoitrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
epi-Progoitrin is a naturally occurring glucosinolate found in various plants, particularly in the seeds of Crambe abyssinica and Brassica species . It is a stereoisomer of progoitrin, differing in the configuration at the carbon bearing the allylic hydroxy group . Glucosinolates like epiprogoitrin are known for their role in plant defense mechanisms and their potential health benefits in humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
epi-Progoitrin can be synthesized through the enzymatic hydrolysis of its precursor glucosinolate, progoitrin, using myrosinase . The reaction typically occurs under mild conditions, with the enzyme catalyzing the conversion in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of epiprogoitrin involves the extraction of glucosinolates from plant sources, followed by purification using chromatographic techniques . High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify epiprogoitrin from other glucosinolates .
Análisis De Reacciones Químicas
Types of Reactions
epi-Progoitrin undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by myrosinase, leading to the formation of epigoitrin.
Oxidation: Can be oxidized to form sulfoxides and other oxidation products.
Reduction: Reduction reactions can convert epiprogoitrin to its corresponding thiol derivatives.
Common Reagents and Conditions
Myrosinase: Used for hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Epigoitrin: Formed from hydrolysis.
Sulfoxides: Formed from oxidation.
Thiol Derivatives: Formed from reduction.
Aplicaciones Científicas De Investigación
epi-Progoitrin has several scientific research applications:
Chemistry: Used as a model compound to study glucosinolate metabolism and enzymatic hydrolysis.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Studied for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural pesticides and plant growth regulators.
Mecanismo De Acción
epi-Progoitrin exerts its effects through the activation of various molecular pathways. It is hydrolyzed by myrosinase to produce epigoitrin, which can further interact with cellular targets . The hydrolysis products of epiprogoitrin are known to activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes . This mechanism is crucial for its anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Progoitrin: The stereoisomer of epiprogoitrin.
Sinigrin: Another glucosinolate with similar biological activities.
Gluconapin: A related glucosinolate found in Brassica species.
Uniqueness
epi-Progoitrin is unique due to its specific stereochemistry, which influences its biological activity and metabolic pathways . Its distinct configuration at the allylic hydroxy group differentiates it from progoitrin and affects its interaction with enzymes and molecular targets .
Propiedades
Fórmula molecular |
C11H19NO10S2 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
Clave InChI |
MYHSVHWQEVDFQT-KBHNZSCUSA-N |
SMILES isomérico |
C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canónico |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Sinónimos |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B1234660.png)
![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)
![(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-[(2S)-2-hydroxy-2-methylheptyl]sulfanyl-5-oxocyclopentyl]heptanoate](/img/structure/B1234664.png)
![[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)
![5-(7-Acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B1234669.png)
